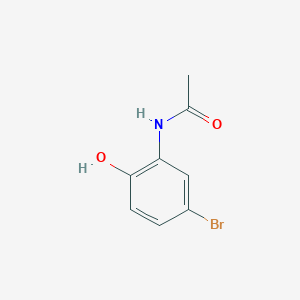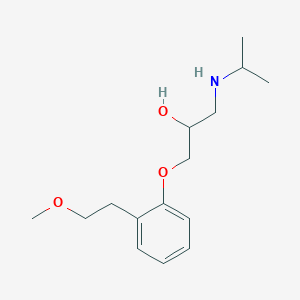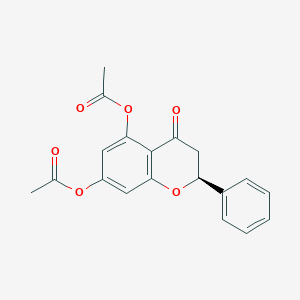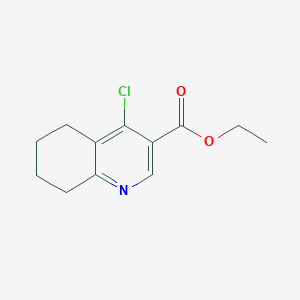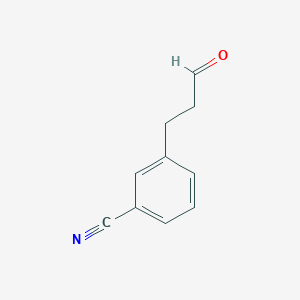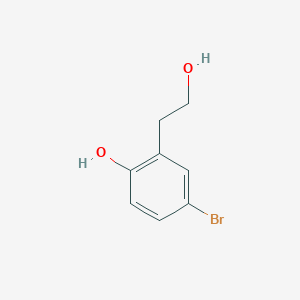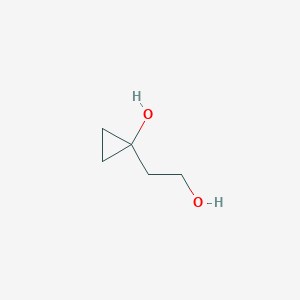
1-(2-Hydroxyethyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Hydroxyethyl)cyclopropanol” is a cyclopropane derivative containing a hydroxyethyl group. It has a molecular weight of 102.13 . The compound is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)cyclopropanol” comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This results in the chemical formula C5H10O2 . The compound contains a total of 17 bonds, including 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)cyclopropanol” is an oil at room temperature . It has a molecular weight of 102.13 . The compound is more acidic than many other alcohols due to the ring strain associated with the cyclopropane structure .
Scientific Research Applications
Solvothermal Reaction Research
Application : This compound could potentially be used in solvothermal reactions, which are chemical reactions that occur in a solvent at temperatures above its boiling point .
Methods : The solvothermal reaction would involve the compound and a reactant like sodium. The reaction is carried out in a sealed container to prevent the solvent from boiling away, and the heat causes the reaction to proceed .
Results : The results of such a reaction could lead to the synthesis of new materials, such as nitrogen-doped graphenic foam .
Hydrogel Synthesis
Application : Compounds with similar structures to “1-(2-Hydroxyethyl)cyclopropanol” have been used in the synthesis of hydrogels .
Methods : The synthesis involves incorporating hydrophilic polymers into a crosslinked network. The hydrogel can then swell in water and hold a large amount of water while maintaining its structure .
Results : The resulting hydrogels have a wide variety of applications, including use as bioinspired adhesives .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(2-hydroxyethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-3-5(7)1-2-5/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXPSVEYCEKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)cyclopropanol | |
CAS RN |
128312-78-7 |
Source


|
| Record name | 1-(2-hydroxyethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
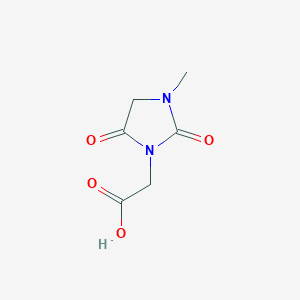
![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
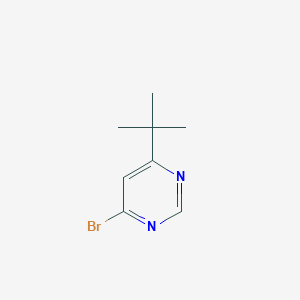

![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)
